molecular formula C23H23N3O4S B11416952 2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide

2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B11416952
M. Wt: 437.5 g/mol
InChI Key: YRDAFNRFVUWJHE-UHFFFAOYSA-N
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Description

2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzofuro[3,2-d]pyrimidine core, which is known for its biological activity and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzofuro[3,2-d]pyrimidine core, followed by the introduction of the ethoxypropyl group and the phenylacetamide moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenylacetamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure optimal reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities.

Scientific Research Applications

2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro1

    Chemistry: The compound can serve as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting their activity, or modulating signaling pathways. For example, it may inhibit key enzymes involved in cancer cell proliferation or viral replication, leading to the suppression of disease progression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide is unique due to its benzofuro[3,2-d]pyrimidine core, which imparts specific biological activities and potential therapeutic properties

Properties

Molecular Formula

C23H23N3O4S

Molecular Weight

437.5 g/mol

IUPAC Name

2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide

InChI

InChI=1S/C23H23N3O4S/c1-2-29-14-8-13-26-22(28)21-20(17-11-6-7-12-18(17)30-21)25-23(26)31-15-19(27)24-16-9-4-3-5-10-16/h3-7,9-12H,2,8,13-15H2,1H3,(H,24,27)

InChI Key

YRDAFNRFVUWJHE-UHFFFAOYSA-N

Canonical SMILES

CCOCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=CC=C4

Origin of Product

United States

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